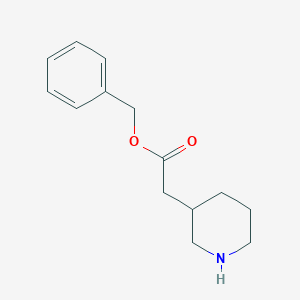
Benzyl 2-piperidin-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-piperidin-3-ylacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-piperidin-3-ylacetate typically involves the reaction of benzyl chloride with piperidine derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include mild temperatures and the presence of an aromatic substituent to ensure the formation of the six-membered N-heterocycle .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-piperidin-3-ylacetate undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form benzoic acids.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Brominated piperidine derivatives.
Applications De Recherche Scientifique
Benzyl 2-piperidin-3-ylacetate has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Benzyl 2-piperidin-3-ylacetate involves its interaction with specific molecular targets. For example, the benzyl-piperidine group is known to bind to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as tryptophan and phenylalanine . This binding inhibits the activity of the enzyme, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylpiperidine: A stimulant drug with a similar structure but different pharmacological properties.
4-Benzylpiperidine: Another piperidine derivative with distinct biological activities.
Benzylpiperazine: A compound used in the synthesis of other drugs and with stimulant properties.
Uniqueness
Benzyl 2-piperidin-3-ylacetate is unique due to its specific structure, which allows it to interact with cholinesterase receptors effectively. This makes it a valuable compound for drug development and other scientific research applications .
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
benzyl 2-piperidin-3-ylacetate |
InChI |
InChI=1S/C14H19NO2/c16-14(9-13-7-4-8-15-10-13)17-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
Clé InChI |
PYGHTORWKDMFHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



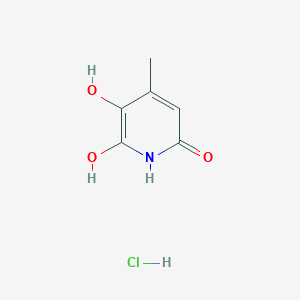
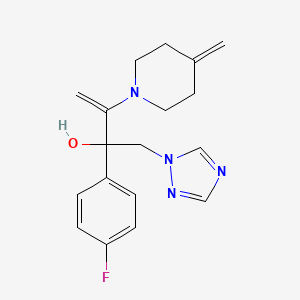
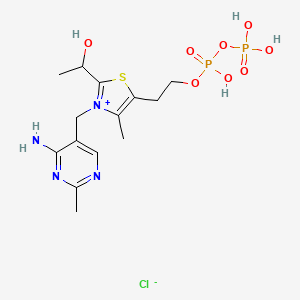
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)
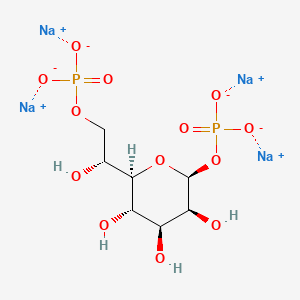

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)

